1,1,2-Trifluorobut-1-en-4-ol is a fluorinated organic compound characterized by the presence of three fluorine atoms and a hydroxyl group. Its chemical formula is C4H5F3O, and it has a CAS number of 97168-13-3. This compound features a butene backbone with a double bond between the first and second carbon atoms, and the hydroxyl group is attached to the fourth carbon. The trifluoromethyl group significantly influences its physical and chemical properties, making it a subject of interest in various chemical research applications.
Currently, there is no documented information on the specific mechanism of action of 3,4,4-Trifluorobut-3-en-1-ol in any biological system.
Based on its chemical structure, 3,4,4-Trifluorobut-3-en-1-ol possesses some functional groups that might be of interest for scientific research. Here are some potential applications:
Synthesis of 1,1,2-trifluorobut-1-en-4-ol can be achieved through several methods:
Several compounds share structural similarities with 1,1,2-trifluorobut-1-en-4-ol. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Bromo-1,1,2-trifluorobut-1-ene | Halogenated alkene | Contains bromine instead of hydroxyl group |
| 3-Fluoro-2-butenal | Aldehyde | Features an aldehyde functional group |
| Trifluoroethanol | Alcohol | Simpler structure with only two carbon atoms |
Uniqueness: 1,1,2-Trifluorobut-1-en-4-ol stands out due to its combination of trifluoromethyl and hydroxyl functionalities on a butene backbone. This specific arrangement allows for diverse reactivity patterns not found in simpler fluorinated alcohols or alkenes.
Flammable;Irritant